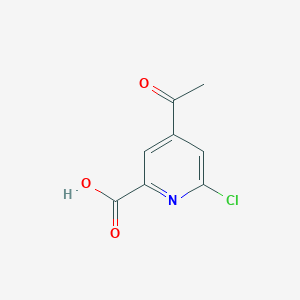
4-Acetyl-6-chloropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-chloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 4-Acetyl-6-chloropyridine-2-carboxylic acid typically involves several steps, starting from readily available precursors. One common method involves the chlorination of pyridine derivatives followed by acetylation and carboxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Synthetic Route Example:
Chlorination: Pyridine is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The chlorinated pyridine is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride.
Carboxylation: Finally, the acetylated product undergoes carboxylation using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
4-Acetyl-6-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium methoxide, potassium thiolate, dimethyl sulfoxide as solvent.
Major Products:
- Pyridine N-oxides
- Amine derivatives
- Substituted pyridine compounds
Scientific Research Applications
4-Acetyl-6-chloropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its acetyl and carboxylic acid groups play crucial roles in binding to target proteins and modulating their activity.
Molecular Targets and Pathways:
- Enzymes involved in metabolic pathways
- Receptors on cell membranes
- DNA and RNA synthesis processes
Comparison with Similar Compounds
4-Acetyl-6-chloropyridine-2-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
6-Chloropyridine-2-carboxylic acid: This compound lacks the acetyl group, which may result in different chemical reactivity and biological activity.
4-Acetylpyridine-2-carboxylic acid: This compound lacks the chlorine atom, which can affect its substitution reactions and overall stability.
4-Chloro-2-pyridinecarboxylic acid: This compound lacks the acetyl group, which may influence its interactions with biological targets.
By comparing these compounds, researchers can better understand the specific contributions of each functional group to the overall properties and applications of this compound.
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
4-acetyl-6-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO3/c1-4(11)5-2-6(8(12)13)10-7(9)3-5/h2-3H,1H3,(H,12,13) |
InChI Key |
IAAQHWWXAMLZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


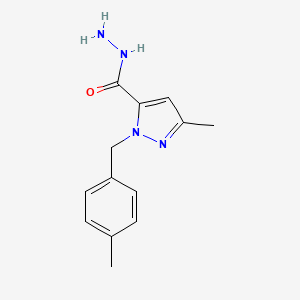
![(3S)-7-[(3S)-3-octyloxiran-2-yl]hept-1-en-4,6-diyn-3-ol](/img/structure/B14863304.png)
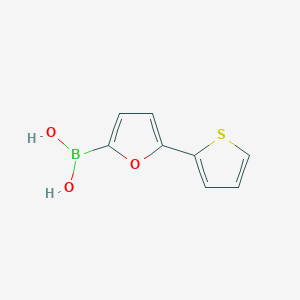
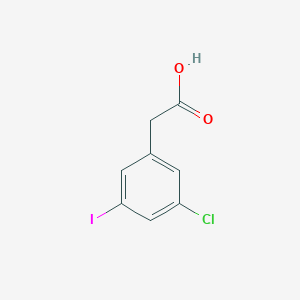

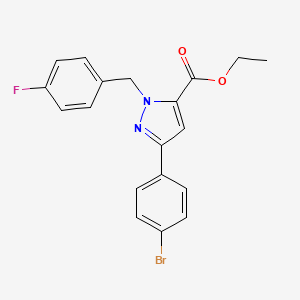
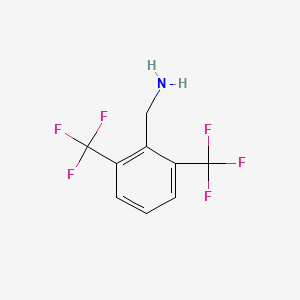
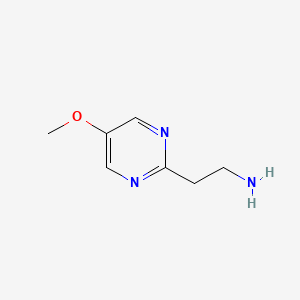
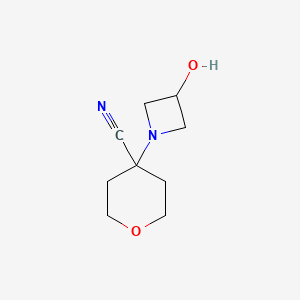
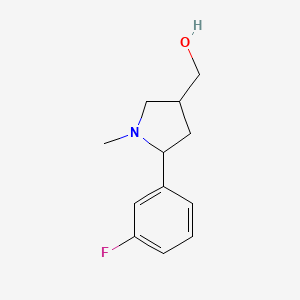

![6-[[5-(6-Carboxy-3,5-dihydroxyhex-1-enyl)-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14863354.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]benzonitrile](/img/structure/B14863370.png)
